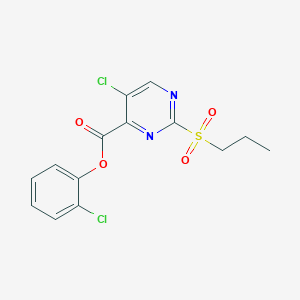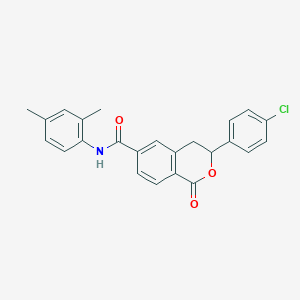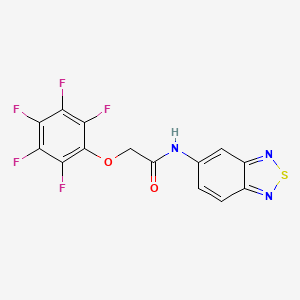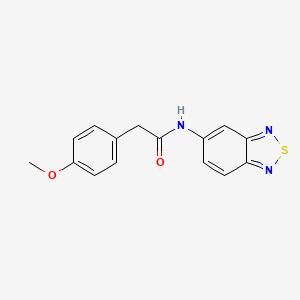![molecular formula C21H24N4O2 B14981827 N-[3-(dimethylamino)propyl]-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide](/img/structure/B14981827.png)
N-[3-(dimethylamino)propyl]-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[3-(DIMETHYLAMINO)PROPYL]-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a propyl chain, and a phthalazinyl moiety. Its molecular formula is C19H22N4O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(DIMETHYLAMINO)PROPYL]-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE typically involves multiple steps:
Formation of the Phthalazinyl Moiety: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazine.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a reaction with dimethylamine.
Formation of the Benzamide Structure: The final step involves the coupling of the phthalazinyl moiety with a benzamide derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[3-(DIMETHYLAMINO)PROPYL]-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N~1~-[3-(DIMETHYLAMINO)PROPYL]-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N1-[3-(DIMETHYLAMINO)PROPYL]-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phthalazinyl moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- 3-(Dimethylamino)-1-propylamine
- 3-Dimethylamino-1-propanol
Uniqueness
N~1~-[3-(DIMETHYLAMINO)PROPYL]-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE is unique due to its combination of a dimethylamino group, a propyl chain, and a phthalazinyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C21H24N4O2 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-4-(3-methyl-4-oxophthalazin-1-yl)benzamide |
InChI |
InChI=1S/C21H24N4O2/c1-24(2)14-6-13-22-20(26)16-11-9-15(10-12-16)19-17-7-4-5-8-18(17)21(27)25(3)23-19/h4-5,7-12H,6,13-14H2,1-3H3,(H,22,26) |
Clé InChI |
FJAAPRYJUDZBQS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14981744.png)


![7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981756.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14981765.png)


![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14981800.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B14981802.png)


![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide](/img/structure/B14981832.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14981839.png)
![(4-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(2-methylphenyl)methanone](/img/structure/B14981844.png)
